(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide
Description
The compound (E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide features a cyano-enamide core with a difluoromethoxy-substituted phenyl group, a morpholine-functionalized cyclopentenyl ring, and a 4-nitrophenyl methylidene moiety. Its stereoelectronic properties are defined by the electron-withdrawing cyano, difluoromethoxy, and nitro groups, as well as the morpholine ring, which enhances solubility through hydrogen bonding. The E-configuration at the double bonds ensures a planar, conjugated system critical for molecular interactions .
Properties
IUPAC Name |
(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O5/c28-27(29)38-24-9-5-22(6-10-24)31-26(34)21(17-30)16-20-4-3-19(25(20)32-11-13-37-14-12-32)15-18-1-7-23(8-2-18)33(35)36/h1-2,5-10,15-16,27H,3-4,11-14H2,(H,31,34)/b19-15+,21-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTRUMZNDUORGH-WIDTVHIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=C(/C1=C/C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features several functional groups that may contribute to its biological activity:
- Cyano group : Often associated with biological activity due to its electron-withdrawing nature.
- Difluoromethoxy group : Known to enhance lipophilicity and metabolic stability.
- Morpholine ring : Commonly found in pharmacologically active compounds, potentially influencing receptor interactions.
Anti-inflammatory Effects
Recent studies have indicated that derivatives of similar structures exhibit significant anti-inflammatory effects. For instance, compounds with similar morpholine and cyano functionalities have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These values suggest that modifications to the structure can lead to varying degrees of inhibition against COX enzymes, indicating potential for therapeutic application in inflammatory diseases .
Anticancer Potential
The compound's structure suggests it may also interact with cancer-related pathways. A study on similar compounds demonstrated their ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways involving tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β).
Case Study: Apoptosis Induction
In vitro assays revealed that certain derivatives significantly reduced nitrite production and cytokine levels in macrophage cultures, indicating a potential mechanism for their anticancer effects. The study reported a dose-dependent reduction in TNFα at concentrations of 25 μM and 50 μM .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity. Key observations include:
- Electron-Withdrawing Groups : The presence of cyano and nitro groups tends to enhance anti-inflammatory activity.
- Morpholine Substitution : The morpholine ring appears to play a significant role in enhancing interactions with biological targets, possibly improving solubility and bioavailability.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various targets such as COX enzymes and other inflammatory mediators. The results indicate favorable interactions with critical residues within the active sites of these enzymes, suggesting a mechanism for its observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Enamide Derivatives
(a) Substituted Phenyl Enamides
- (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (): Key Differences: Replaces the target’s difluoromethoxy and nitrophenyl groups with a trifluoromethylphenyl and methoxy/hydroxy-substituted phenyl. The hydroxyl group may enhance hydrogen bonding but reduce metabolic stability .
- (E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide (): Key Differences: Ethoxy substituent (electron-donating) vs. the target’s electron-withdrawing nitro and difluoromethoxy groups. Impact: Reduced electrophilicity compared to the target, likely affecting reactivity in biological systems (e.g., nitroreductase activation) .
(b) Heterocyclic Enamides
- (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (): Key Differences: Replaces the cyclopentenyl-morpholine ring with a furan-nitrophenyl system.
- (Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide (): Key Differences: Z-configuration and pyrrole heterocycle vs. the target’s E-configuration and cyclopentenyl-morpholine. Impact: The Z-configuration disrupts conjugation, while the pyrrole introduces a basic nitrogen, possibly enhancing solubility but altering target selectivity .
Electronic and Steric Effects
- Nitro vs. Trifluoromethyl Groups : The target’s nitro group is a stronger electron-withdrawing group (EWG) than trifluoromethyl (), enhancing electrophilicity and reactivity in redox environments (e.g., antimicrobial or antiparasitic activity) .
- Morpholine vs. Ethoxy Substituents : The morpholine ring in the target improves aqueous solubility via hydrogen bonding, whereas ethoxy groups () increase lipophilicity, favoring blood-brain barrier penetration .
Data Tables
Table 1: Structural and Electronic Comparison
*Predicted using ACD/Percepta (similar to ) .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, starting with intermediate preparation (e.g., chlorophenyl or nitrophenyl derivatives) followed by coupling reactions. Key steps include:
- Substitution reactions under alkaline conditions to introduce morpholine or difluoromethoxy groups (e.g., NaNO₂/HCl systems for nitro group reduction) .
- Condensation reactions using cyanoacetamide derivatives and activated aromatic intermediates, often catalyzed by triethylamine or similar bases .
- Solvent optimization : Ethanol, DMF, or DMSO are used to enhance solubility and reaction efficiency .
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography ensures purity (>95% yield in optimized conditions) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Substitution | NaNO₂/HCl, morpholine | Ethanol | 0–5°C | 70–85% |
| Condensation | Cyanoacetamide, TEA | DMF | 80°C | 65–80% |
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the enamide and nitrophenyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves stereochemistry of the cyclopentenyl and (E)-configured double bonds using SHELXL for refinement .
- HPLC : Monitors reaction progress and purity (>99% for biological assays) .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL address challenges in resolving this compound’s 3D structure?
- Handling twinned data : SHELXL’s twin refinement algorithms improve accuracy for crystals with pseudo-symmetry .
- High-resolution refinement : The program’s restraints for aromatic rings and double bonds prevent overfitting in low-resolution datasets .
- Validation : The ADDSYM tool detects missed symmetry operations, critical for confirming the (E)-configuration of the enamide group .
Q. What computational strategies elucidate the compound’s mechanism of action in biological systems?
- Molecular Docking : Simulates binding to target proteins (e.g., kinases or receptors) using AutoDock Vina to predict affinity and binding modes .
- Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes over time (e.g., 100-ns simulations in GROMACS) .
- Surface Plasmon Resonance (SPR) : Validates binding kinetics (e.g., KD values) experimentally .
Q. How can researchers resolve contradictions in bioactivity data across different cell lines?
- Control experiments : Include positive controls (e.g., known kinase inhibitors) and verify cell line authenticity via STR profiling .
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT/WST-1) to confirm target specificity .
- Metabolic stability studies : Assess compound degradation in cell culture media using LC-MS to rule out false negatives .
Q. What synthetic modifications improve the compound’s solubility for in vivo studies?
- Prodrug strategies : Introduce phosphate or PEG groups at the morpholine nitrogen or cyano moiety .
- Co-solvent systems : Use cyclodextrins or lipid-based formulations to enhance aqueous solubility without altering bioactivity .
- Structural analogs : Replace the 4-nitrophenyl group with sulfonate or amine derivatives to increase polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
